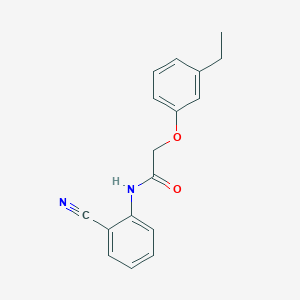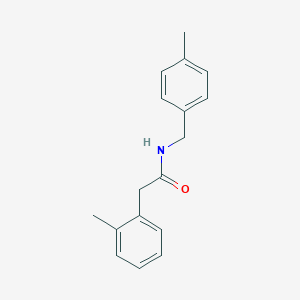![molecular formula C17H18N2O3 B240492 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. MPA-Na is a sodium salt derivative of MPA, which is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in the treatment of various inflammatory conditions. MPA-Na has been studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may also act on other targets, such as ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, leading to reduced inflammation and pain. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on neurotransmitters and receptors in the central nervous system, potentially leading to anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its well-studied pharmacological effects. It has been extensively studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its potential toxicity. Like other NSAIDs, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can cause gastrointestinal, renal, and hepatic toxicity at high doses. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may have effects on other physiological systems, such as the cardiovascular system, that need to be carefully monitored in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more selective COX inhibitors that may have fewer side effects than current NSAIDs. Additionally, there is interest in the potential anxiolytic and antidepressant effects of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, and further studies may be needed to fully understand these effects and their underlying mechanisms. Finally, there may be potential for the use of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in combination with other drugs or therapies for the treatment of various inflammatory and neurological conditions.
Métodos De Síntesis
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can be synthesized using a variety of methods, including reaction of MPA with sodium hydroxide or sodium methoxide, or by reaction of MPA with sodium ethoxide followed by acidification. One of the most commonly used methods involves the reaction of MPA with sodium hydride in the presence of an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using standard techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on the central nervous system, including potential anxiolytic and antidepressant effects.
Propiedades
Nombre del producto |
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
N-methyl-2-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)11-13-7-9-14(10-8-13)19-17(21)12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
NXJPYANGUXMBEH-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)